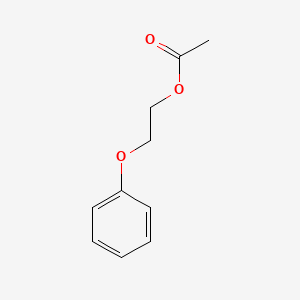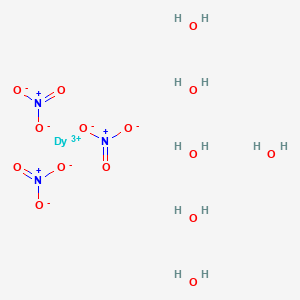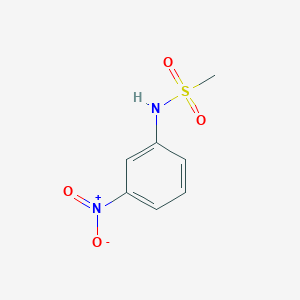
Iodomethyltriphenylphosphorane
Übersicht
Beschreibung
Iodomethyltriphenylphosphorane is a chemical compound with the molecular formula C19H18IP . It has a molecular weight of 404.22 . The IUPAC name for this compound is iodo-methyl-triphenyl-λ5-phosphane .
Molecular Structure Analysis
The InChI key for Iodomethyltriphenylphosphorane is ZVVXVFDNCIMZHX-UHFFFAOYSA-N . The compound has a melting point of 176-181°C . More detailed structural analysis would require specific tools such as X-ray diffraction or electron diffraction .
Wissenschaftliche Forschungsanwendungen
1. Carbon-Carbon Bond Formation
Iodomethyltriphenylphosphorane and its derivatives are instrumental in the formation of carbon-carbon bonds. Miyano et al. (1979) described how chloromethyltriphenylphosphonium iodide, prepared from chloroiodomethane (a relative of iodomethyltriphenylphosphorane), is used for Wittig chloromethylenation of aldehydes and ketones to form chloroolefins. This process is significant for synthesizing various organic compounds with defined configurations, determined by NMR spectral studies (Miyano et al., 1979).
2. Synthesis of Organosilicon Compounds
Seyferth et al. (1979) explored the use of β-silylalkylidenetriphenylphosphoranes, derived from iodomethyltriphenylphosphorane, in the Wittig synthesis of allylic organosilicon compounds. The reaction with aldehydes and ketones offered a practical route to these compounds, demonstrating the versatility of iodomethyltriphenylphosphorane in organosilicon chemistry (Seyferth et al., 1979).
3. Preparation of Allylic Organotin Compounds
Similarly, Seyferth et al. (1979) also reported the preparation of allylic organotin compounds using β-trimethylstannylethylidenetriphenylphosphorane, which is derived from iodomethyltriphenylphosphorane. This method provides a distinct pathway for synthesizing organotin compounds, highlighting the chemical's role in organometallic synthesis (Seyferth et al., 1979).
4. Formation of Iodides and Esters from Alcohols
Haynes and Holden (1982) described how diiodotriphenylphosphorane, related to iodomethyltriphenylphosphorane, can transform primary and secondary alcohols into iodides. This reaction is notable for its ability to produce iodides and esters, demonstrating the phosphorane's utility in organic synthesis and esterification processes (Haynes & Holden, 1982).
5. Synthesis of Mercury(II) Complex
Kalyanasundari et al. (1999) explored the formation of a trinuclear Mercury(II) complex mediated by phenacylidenetriphenylphosphorane, a compound related to iodomethyltriphenylphosphorane. The study highlighted its role in inorganic chemistry, particularly in the synthesis of complex metal structures (Kalyanasundari et al., 1999).
Eigenschaften
IUPAC Name |
iodo-methyl-triphenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXVFDNCIMZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942866 | |
| Record name | Iodo(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodomethyltriphenylphosphorane | |
CAS RN |
20667-19-0 | |
| Record name | Iodomethyltriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20667-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodomethyltriphenylphosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020667190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodo(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















